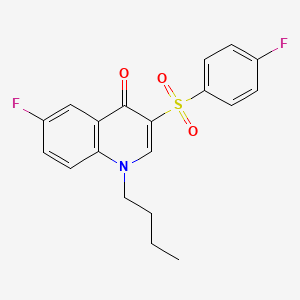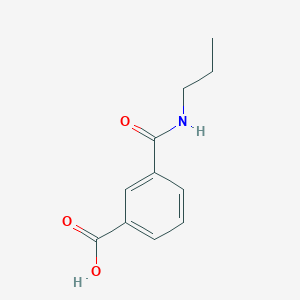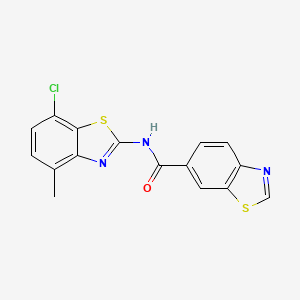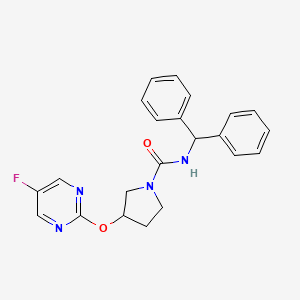![molecular formula C20H22N2O5S B2461981 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954663-68-4](/img/structure/B2461981.png)
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline moiety . The benzo[d][1,3]dioxole moiety is a common feature in many bioactive molecules, including certain anticancer and antioxidant agents . The tetrahydroisoquinoline moiety is a structural feature found in many alkaloids and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Antipsychotic Potential
- Synthesis and Evaluation as Antipsychotic Agents : Research has explored the synthesis of heterocyclic carboxamides, including derivatives similar to the given compound, for potential use as antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and tested for antipsychotic activity in animal models (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Synthesis Techniques
- Pummerer-Type Cyclization : A synthesis process involving Pummerer-type cyclization has been used to create compounds structurally related to the compound . This technique demonstrates the complexity of chemical synthesis methods used to create such compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Catalysis and Reaction Mechanisms
- Pd(II)-Catalyzed Sulfonylation : Research has been conducted on the Pd(II)-catalyzed sulfonylation of C(sp(3))-H bonds with sodium arylsulfinates, a process potentially relevant to the synthesis of the given compound. This method shows versatility in functional group tolerance and enables late-stage modifications of complex molecules (Rao, Zhan, Chen, Ling, Zhang, & Shi, 2015).
Enzyme Inactivation
- Inactivators of Serine Proteases : Compounds structurally similar to the given compound have been studied for their potential to inactivate serine proteases. Some derivatives, such as N-(sulfonyloxy)phthalimides, have shown potent inactivation capabilities, suggesting potential pharmaceutical applications (Neumann & Gütschow, 1994).
Anticancer Potential
- Quinoline Antifolate Thymidylate Synthase Inhibitors : Research into quinoline antifolate inhibitors of thymidylate synthase, which include compounds structurally related to the given compound, has implications in anticancer drug development. These studies focus on the synthesis and evaluation of these compounds as potential anticancer agents (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).
Multicomponent Reactions in Synthesis
- Synthesis of Dihydropyrrolo Isoquinolines : A multicomponent reaction involving compounds related to the given chemical has been described for synthesizing dihydropyrrolo[2,1-a]isoquinolines, highlighting the complexity and creativity in organic synthesis methods (Ghosh, Kolle, Barak, Kant, & Batra, 2019).
Wirkmechanismus
Target of Action
Similar benzodioxole derivatives have been evaluated for their cytotoxic activity against various cancer cell lines .
Mode of Action
For instance, carboxamide containing compounds reduced Hep3B secretions of α-fetoprotein (α-FP), indicating a potential interaction with this protein .
Biochemical Pathways
Benzodioxole derivatives have been associated with the induction of cell cycle arrest in the g2-m phase, which is a critical pathway in cancer cell proliferation .
Result of Action
The compound has shown potent anticancer activity against Hep3B cancer cell line . In cell cycle analysis, it induced arrest in the G2-M phase, which was very close to the activity of doxorubicin . This indicates that the compound has a potent and promising antitumor activity.
Eigenschaften
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-9-28(24,25)22-8-7-14-3-5-17(10-16(14)12-22)21-20(23)15-4-6-18-19(11-15)27-13-26-18/h3-6,10-11H,2,7-9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWDXZICZOQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Oxo-2H-isoquinolin-4-yl)methyl]but-2-ynamide](/img/structure/B2461900.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)



![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2461913.png)





![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)